molecular formula C17H18N2O3 B2947854 2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid CAS No. 2305333-90-6

2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid

Cat. No. B2947854
CAS RN: 2305333-90-6
M. Wt: 298.342
InChI Key: MHHZEUVDXMNPQR-UHFFFAOYSA-N
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Description

The compound “2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid” is a complex organic molecule that contains a cyclohexanecarboxylic acid moiety and a quinoline moiety . Cyclohexanecarboxylic acid is the carboxylic acid of cyclohexane and is a colorless oil that crystallizes near room temperature . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of an amide bond between the carboxylic acid group of cyclohexanecarboxylic acid and an amine group on the quinoline . This could potentially be achieved through a nucleophilic acyl substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a six-membered cyclohexane ring attached to a carboxylic acid group, with an amide linkage to a quinoline ring .


Chemical Reactions Analysis

Cyclohexanecarboxylic acid, a component of the compound, exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . The quinoline moiety may also undergo various reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. Cyclohexanecarboxylic acid is a colorless oil that crystallizes near room temperature . Quinoline is a colorless hygroscopic liquid with a strong odor . The properties of the compound would likely be a combination of these characteristics.

properties

IUPAC Name

2-(quinolin-3-ylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(13-6-2-3-7-14(13)17(21)22)19-12-9-11-5-1-4-8-15(11)18-10-12/h1,4-5,8-10,13-14H,2-3,6-7H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHZEUVDXMNPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC3=CC=CC=C3N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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